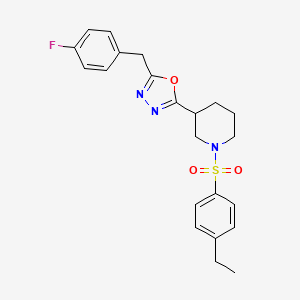
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine compounds typically involves the reaction of phosphine derivatives with nitrogen-containing ligands. The specific synthetic route for this compound might involve:
Starting Materials: Phosphine derivatives, 4-methylphenyl groups, and phenyl groups.
Reaction Conditions: Controlled temperature and pressure, use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Diazaphosphorine compounds can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction to phosphines using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), electrophiles, solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted diazaphosphorine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Diazaphosphorine compounds have various applications in scientific research:
Chemistry: Used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the synthesis of complex molecules.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Exploration as potential therapeutic agents due to their unique chemical properties.
Industry: Use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-Diazaphosphorine compounds depends on their specific application:
Catalysis: Acts as a ligand to stabilize transition states and facilitate chemical reactions.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazaphosphorine: Similar structure but with nitrogen atoms in place of some carbon atoms.
Phosphorine Oxides: Compounds with similar phosphorus-oxygen bonds.
Phosphines: Compounds with phosphorus-hydrogen bonds.
Propiedades
Número CAS |
74607-63-9 |
|---|---|
Fórmula molecular |
C23H25N2OP |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methylphenyl)-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide |
InChI |
InChI=1S/C23H25N2OP/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-27(26,17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3 |
Clave InChI |
YYULAQOZWKVSII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CN(CP(=O)(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



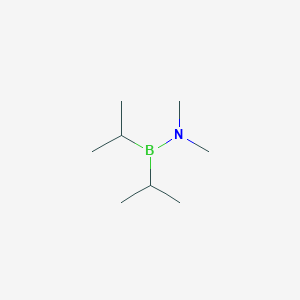
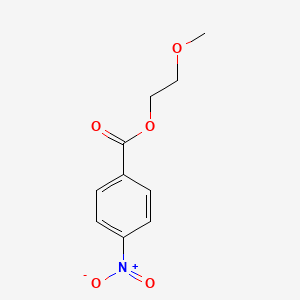
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
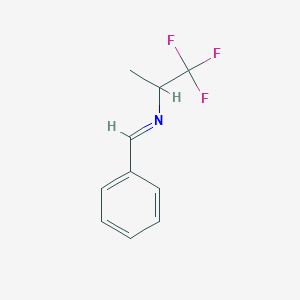


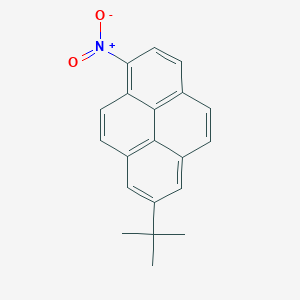
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
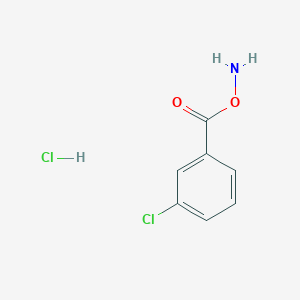

![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
